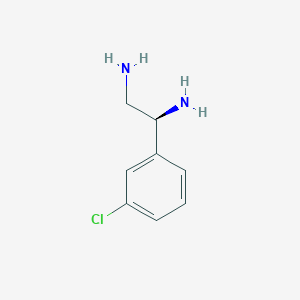
(R)-2-(1-Aminopropyl)benzoicacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzoic acid moiety and an aminopropyl group. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with aminopropyl groups under controlled conditions. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminopropyl)benzoic acid hydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the identification of the best conditions for large-scale production. Additionally, purification methods such as crystallization and chromatography are employed to achieve high purity levels required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminopropyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
®-2-(1-Aminopropyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminopropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(1-Aminopropyl)benzoic acid hydrochloride
- 2-(1-Aminopropyl)benzoic acid
- 2-(1-Aminopropyl)benzoic acid methyl ester
Uniqueness
®-2-(1-Aminopropyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomer is often preferred in pharmaceutical applications due to its higher selectivity and efficacy compared to its counterparts.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminopropyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
RYWMDKBZWWSZPI-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1C(=O)O)N |
SMILES canónico |
CCC(C1=CC=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
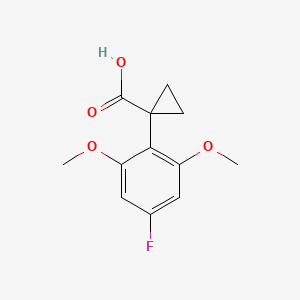
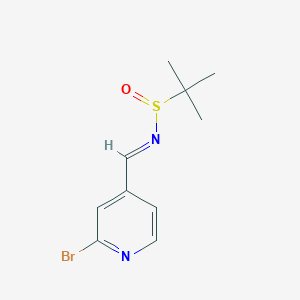
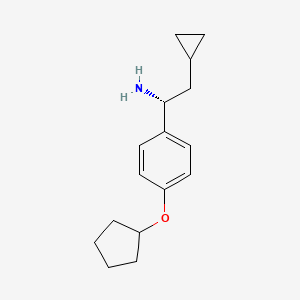
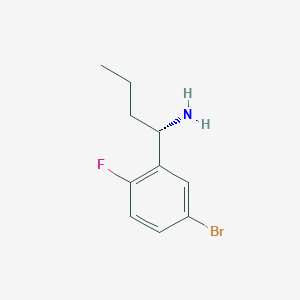
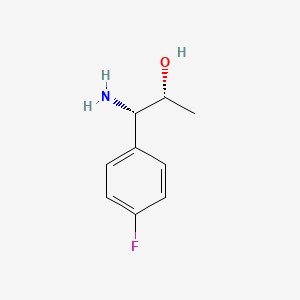
![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
